molecular formula C7H8KO2S2 B1592589 Potassium p-toluenethiosulfonate CAS No. 28519-50-8

Potassium p-toluenethiosulfonate

Cat. No.: B1592589
CAS No.: 28519-50-8
M. Wt: 227.4 g/mol
InChI Key: ZUUNPNBRDNMBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium p-toluenethiosulfonate is an organic sulfur compound. It is known for its distinctive garlic or onion-like odor and appears as a white to almost white crystalline powder. This compound is soluble in water and some organic solvents such as ethanol and ether .

Scientific Research Applications

Potassium p-toluenethiosulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation and thiolation reactions.

    Biology: Investigated for its potential role in biological systems as a sulfur donor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium p-toluenethiosulfonate can be synthesized through a multi-step process. The primary method involves the reaction of benzenesulfonothioic acid, 4-methyl- with potassium hydroxide. The detailed steps are as follows:

Industrial Production Methods

In industrial settings, the production of benzenesulfonothioic acid, 4-methyl-, potassium salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonothioic acid, potassium salt
  • 4-methylbenzenesulfonic acid, potassium salt
  • Benzenesulfonic acid, 4-methyl-, potassium salt

Uniqueness

Potassium p-toluenethiosulfonate is unique due to its specific structure, which includes both a sulfonothioic group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfonothioic acid, 4-methyl-, potassium salt involves the reaction of 4-methylbenzenesulfonyl chloride with potassium sulfide.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "potassium sulfide" ], "Reaction": [ "Add 4-methylbenzenesulfonyl chloride to a reaction flask", "Add potassium sulfide to the reaction flask", "Heat the reaction mixture to 100-120°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with water and dry it" ] }

CAS No.

28519-50-8

Molecular Formula

C7H8KO2S2

Molecular Weight

227.4 g/mol

IUPAC Name

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

ZUUNPNBRDNMBJN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)O.[K]

28519-50-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium p-toluenethiosulfonate
Reactant of Route 2
Reactant of Route 2
Potassium p-toluenethiosulfonate
Reactant of Route 3
Potassium p-toluenethiosulfonate
Reactant of Route 4
Potassium p-toluenethiosulfonate
Reactant of Route 5
Potassium p-toluenethiosulfonate
Reactant of Route 6
Potassium p-toluenethiosulfonate
Customer
Q & A

Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?

A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].

Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?

A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].

Q3: Are there unexpected reactions observed with Potassium thiotosylate?

A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.

Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?

A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.

Q5: What are the structural characteristics of Potassium thiotosylate?

A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.

Q6: How is Potassium thiotosylate synthesized?

A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.